5-Bromo-3-chloroimidazo[1,2-A]pyridine
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Overview
Description
5-Bromo-3-chloroimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a derivative of imidazo[1,2-A]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
5-Bromo-3-chloroimidazo[1,2-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical molecules with potential therapeutic properties.
Biological Studies: It serves as a pharmacophore in the design of molecules with significant biological and therapeutic value.
Material Science: The compound’s structural characteristics make it useful in the development of materials with specific properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-3-chloroimidazo[1,2-A]pyridine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-A]pyridine core is promoted by further bromination . The reaction conditions often involve the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloroimidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidants: TBHP is commonly used as an oxidant in the synthesis of the compound.
Solvents: Ethyl acetate and toluene are frequently used as solvents in the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-A]pyridine: Similar in structure but lacks the chlorine atom.
5-Chloroimidazo[1,2-A]pyridine: Similar in structure but lacks the bromine atom.
Uniqueness
5-Bromo-3-chloroimidazo[1,2-A]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation provides opportunities for further functionalization and the development of novel derivatives with enhanced properties .
Properties
IUPAC Name |
5-bromo-3-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSIUESCHSTXCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511543 |
Source
|
Record name | 5-Bromo-3-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-13-7 |
Source
|
Record name | 5-Bromo-3-chloroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69214-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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